molecular formula C12H11NO3 B8654845 4-[(Dimethylamino)methylidene]-1H-2-benzopyran-1,3(4H)-dione CAS No. 58399-95-4

4-[(Dimethylamino)methylidene]-1H-2-benzopyran-1,3(4H)-dione

Cat. No. B8654845
Key on ui cas rn: 58399-95-4
M. Wt: 217.22 g/mol
InChI Key: CBZMFUQBKWXWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06511987B1

Procedure details

100 ml of anhydrous DMF in a 1 liter round-bottomed, three necked flask (fitted with a drying tube containing drierite, and a 125 ml dropping funnel) is cooled in an ice-salt bath, and 31 ml of POCl3 is subsequently added over a period of half an hour while stirring the DMF. The 125 ml dropping funnel is replaced with a 150 ml dropping funnel, and a solution of 54 g of homopthalic acid in 100 ml of DMF is added to the flask over a period of one hour at <10° C. The reaction mixture is then stirred at room temperature until a yellow paste was formed, and then poured into ice water. The solid is collected by filtration, washed with water and dried to give 54 g of the title compound as a yellow solid, m.p. 137-40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[Ca+2].O=P(Cl)(Cl)Cl.[C:12]([OH:24])(=[O:23])[CH2:13][C:14]1[C:15](=[CH:19][CH:20]=[CH:21][CH:22]=1)[C:16]([OH:18])=O.[CH3:25][N:26]([CH:28]=O)[CH3:27]>>[CH3:25][N:26]([CH:28]=[C:13]1[C:14]2[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=2[C:16](=[O:18])[O:24][C:12]1=[O:23])[CH3:27] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ca+2]
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
54 g
Type
reactant
Smiles
C(CC=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at room temperature until a yellow paste
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice-salt bath
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C1C(OC(C2=C1C=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.